2-Chloro-1,4-benzoquinone

Description

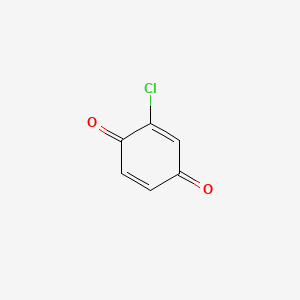

Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGWYSWDBYCVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878857 | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-99-8 | |

| Record name | Chloro-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M5BFC679H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1,4-benzoquinone, a significant chemical intermediate in organic synthesis and a molecule of interest in the fields of toxicology and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role in biological systems, with a particular focus on its cytotoxic mechanisms.

Chemical Identity and Properties

2-Chloro-1,4-benzoquinone, a chlorinated quinone, is a yellow to brown crystalline solid.[1] It is recognized for its high reactivity, serving as a versatile electrophile and oxidizing agent in numerous chemical reactions.[1]

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-chlorocyclohexa-2,5-diene-1,4-dione | [2] |

| CAS Number | 695-99-8 | [2] |

| Molecular Formula | C₆H₃ClO₂ | [2] |

| Molecular Weight | 142.54 g/mol | [1] |

| Appearance | Yellow to brown crystalline solid | [1] |

| Melting Point | 52–57 °C | [1] |

| Boiling Point | ~210 °C (decomposition) | [1] |

| Density | 1.40 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1] |

| Flash Point | 83 °C | [1] |

Synthesis of 2-Chloro-1,4-benzoquinone

Several methods for the synthesis of 2-Chloro-1,4-benzoquinone have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Oxidation of 2-Chloro-4-aminophenol

This method involves the oxidation of a p-aminophenol derivative to the corresponding quinone.

Experimental Protocol:

-

Prepare a solution of 2-chloro-4-aminophenol in aqueous sulfuric acid (4N).

-

To this solution, add a 50% excess of sodium dichromate dihydrate solution in water in one portion at room temperature.

-

Monitor the temperature and maintain it below 35 °C using external cooling if necessary.

-

Allow the reaction mixture to stand at room temperature for at least one hour.

-

Add clean sand to the dark red mixture and filter with suction.

-

Extract the filtrate and the filter cake with ether.

-

Combine the ether extracts and remove the ether by distillation.

-

Subject the resulting dark red tarry residue to steam distillation.

-

Collect the distillate until no more solid quinone appears in the condenser.

-

Filter the yellow chloro-p-quinone and dry. Further purification can be achieved by crystallization from aqueous ethanol.[3]

Oxidation of 2,4-Dichlorophenol (B122985)

This protocol utilizes a Ti-superoxide catalyst for the oxidation of a dichlorinated phenol.

Experimental Protocol:

-

Prepare a mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml).

-

Heat the mixture with stirring at 60-70 °C under an inert atmosphere.

-

To the reaction mixture, add aqueous 30% H₂O₂ (20 mmol) dropwise over 15 minutes.

-

Continue heating for 1 hour.

-

Recover the catalyst by filtration.

-

Separate the resulting 2-chloro-1,4-benzoquinone by chromatographic purification.[2]

Applications in Research and Drug Development

2-Chloro-1,4-benzoquinone serves as a crucial intermediate in the synthesis of a variety of organic compounds, including dyes and agrochemicals.[1] In the realm of drug development, it is a precursor for synthesizing biologically active molecules. For instance, it is used in the preparation of chloro derivatives of prenylnaphthohydroquinone, which have been evaluated for their cytotoxicity against neoplastic cell lines.[4] The reactivity of the quinone moiety and the chloro-substituent allows for diverse chemical modifications to generate novel compounds with potential therapeutic applications.

Biological Activity and Cytotoxicity

The biological activity of 2-Chloro-1,4-benzoquinone is primarily associated with its ability to induce oxidative stress.[5] Like other quinones, it can undergo redox cycling, leading to the formation of reactive oxygen species (ROS) such as superoxide (B77818) radicals. This increase in ROS can overwhelm the cellular antioxidant defense mechanisms, leading to damage of cellular macromolecules, including lipids, proteins, and DNA.[5]

Mechanism of Cytotoxicity

The cytotoxicity of chlorinated benzoquinones is linked to their ability to induce oxidative stress, which in turn can trigger programmed cell death, or apoptosis. Studies on the related compound, 2,6-dichloro-1,4-benzoquinone, have shown that it can promote the mitochondrial apoptosis pathway and inhibit the pro-survival PI3K/AKT/mTOR signaling pathway through the induction of ROS.[1] This dual effect of promoting cell death and inhibiting survival pathways highlights the potent cytotoxic nature of these compounds.

The process begins with the generation of ROS, which leads to a decrease in the mitochondrial membrane potential. This disruption of the mitochondria, the cell's powerhouse, is a key step in initiating apoptosis. The inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation, further contributes to the cytotoxic outcome.

Signaling Pathway of 2-Chloro-1,4-benzoquinone Induced Cytotoxicity

The following diagram illustrates the proposed signaling pathway for cytotoxicity induced by chlorinated benzoquinones, based on evidence from related compounds.

Conclusion

2-Chloro-1,4-benzoquinone is a reactive and versatile chemical compound with significant applications in organic synthesis. Its biological activity, characterized by the induction of oxidative stress and subsequent cytotoxicity, makes it a subject of interest for toxicological studies and as a scaffold for the development of new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and biological mechanisms of action is crucial for researchers and professionals working in chemistry and drug development.

References

- 1. Oxidative stress as a key event in 2,6-dichloro-1,4-benzoquinone-induced neurodevelopmental toxicity [agris.fao.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A mechanism for 1,4-Benzoquinone-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-1,4-benzoquinone | C6H3ClO2 | CID 69671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,4-benzoquinone is a reactive organic compound with significant applications in synthetic chemistry and potential relevance in the field of drug development. Its quinone scaffold, substituted with an electron-withdrawing chlorine atom, imparts a unique combination of electrophilicity and redox activity. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-chloro-1,4-benzoquinone, with a focus on data presentation, experimental protocols, and the visualization of key chemical and biological processes.

Chemical Identity and Physical Properties

2-Chloro-1,4-benzoquinone, also known as 2-chloro-p-benzoquinone, is a yellow to brown crystalline solid.[1][2] Its fundamental identifiers and physical characteristics are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-chlorocyclohexa-2,5-diene-1,4-dione[3] |

| Synonyms | 2-Chloro-p-benzoquinone, Chloro-1,4-benzoquinone, Monochloroquinone[1][4] |

| CAS Number | 695-99-8[2][5] |

| Molecular Formula | C₆H₃ClO₂[2][4] |

| Molecular Weight | 142.54 g/mol [4][5] |

| Canonical SMILES | C1=CC(=O)C(=CC1=O)Cl[2] |

| InChIKey | WOGWYSWDBYCVDY-UHFFFAOYSA-N[3] |

| Physical Property | Value | Reference |

| Appearance | Yellow to brown crystalline solid | [1][2] |

| Melting Point | 52-57 °C | [1] |

| Boiling Point | ~210 °C (decomposition) | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol (B145695), ether) | [1] |

| Density | 1.40 g/cm³ | [1] |

| Flash Point | 83 °C | [1] |

Spectral Data

The structural elucidation of 2-chloro-1,4-benzoquinone is supported by various spectroscopic techniques. A summary of the expected spectral data is provided below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | The ¹H NMR spectrum is expected to be complex due to the low symmetry of the molecule, exhibiting second-order effects. Definitive analysis requires advanced NMR techniques.[6] |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the olefinic carbons, with chemical shifts influenced by the chlorine substituent and the carbonyl groups.[5] |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety, typically in the range of 1600-1850 cm⁻¹.[5][7] |

| UV-Vis Spectroscopy | The UV-Vis spectrum of 1,4-benzoquinones typically shows a strong absorption band around 240 nm in acetonitrile (B52724).[8] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 142, with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).[3] |

Chemical Reactivity and Synthesis

2-Chloro-1,4-benzoquinone is a versatile reagent in organic synthesis, primarily due to its electrophilic nature and its capacity to act as an oxidizing agent.[1]

Chemical Reactivity

The reactivity of 2-chloro-1,4-benzoquinone is dominated by two main features:

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, providing a route to a wide range of substituted benzoquinones.

-

Michael Addition: The electron-deficient double bonds are susceptible to Michael addition by nucleophiles.

-

Diels-Alder Reactions: The quinone can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic adducts.

-

Redox Reactions: As a quinone, it can be reduced to the corresponding hydroquinone.

A conceptual workflow for the chemical transformations of 2-chloro-1,4-benzoquinone is depicted below.

Caption: Chemical reactivity of 2-Chloro-1,4-benzoquinone.

Synthesis

Several methods for the synthesis of 2-chloro-1,4-benzoquinone have been reported. Two common laboratory-scale protocols are detailed below.

Experimental Protocols

Synthesis Protocol 1: Oxidation of 2-Chloro-4-aminophenol

This method involves the oxidation of 2-chloro-4-aminophenol using sodium dichromate in an acidic medium.[1]

Materials:

-

2-chloro-4-aminophenol

-

Concentrated sulfuric acid

-

Sodium dichromate dihydrate

-

Water

-

Ether

-

Aqueous ethanol (85-90%)

Procedure:

-

Prepare an aqueous acidic solution of 2-chloro-4-aminophenol, ensuring the final concentration of sulfuric acid is approximately 4N.

-

At room temperature, add a solution of sodium dichromate dihydrate (a 50% excess over the theoretical amount) in water in one portion.

-

Monitor the temperature and use external cooling to maintain it below 35 °C.

-

Allow the reaction mixture to stand at room temperature for at least one hour.

-

Add a small amount of sand and filter the dark red mixture with suction.

-

Extract the filtrate with ether.

-

Combine the ether extracts and remove the ether by distillation.

-

Subject the residue to steam distillation.

-

Collect the distillate until no more solid quinone appears in the condenser.

-

Filter the collected yellow solid and dry.

-

Further purification can be achieved by recrystallization from aqueous ethanol.

Synthesis Protocol 2: From 2-Chlorobenzamide (B146235)

This method utilizes diacetoxyiodobenzene (B1259982) as an oxidizing agent in the presence of a phase transfer catalyst.[4]

Materials:

-

2-Chlorobenzamide

-

Diacetoxyiodobenzene

-

NaHSO₄·H₂O

-

Acetonitrile

-

Water

-

Anhydrous Na₂SO₄

-

Ethyl acetate (B1210297)

Procedure:

-

Stir a mixture of diacetoxyiodobenzene and NaHSO₄·H₂O in an aqueous acetonitrile solution for 10-15 minutes at room temperature.

-

Add 2-chlorobenzamide to the reaction mixture and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction mixture with ice water.

-

Extract the product with chloroform (3 x 10 mL).

-

Combine the chloroform layers, wash with water (3 x 20 mL), and dry over anhydrous Na₂SO₄.

-

Concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9, v/v) as the eluent.

A generalized workflow for the synthesis and purification of 2-chloro-1,4-benzoquinone is presented below.

Caption: General synthesis and purification workflow.

Biological Activity and Signaling Pathways

Quinones are a class of compounds known for their diverse biological activities, which are often attributed to their ability to undergo redox cycling and to act as Michael acceptors. The cytotoxicity of p-benzoquinone congeners has been studied, revealing that their toxicity can be related to their electron affinity and ability to generate reactive oxygen species (ROS) and deplete glutathione (B108866) (GSH).[9]

While specific signaling pathways for 2-chloro-1,4-benzoquinone are not extensively documented, its structural similarity to other reactive quinones suggests potential interactions with cellular signaling cascades that are sensitive to redox state and electrophilic stress. For instance, tetrachloro-p-benzoquinone has been shown to trigger inflammatory and neurological dysfunction via Toll-like receptor 4 (TLR4) signaling.[10] Furthermore, the parent compound, 1,4-benzoquinone, can activate the ERK/MAPK signaling pathway through the production of ROS.[11]

A proposed logical workflow for investigating the biological activity and identifying the signaling pathways affected by 2-chloro-1,4-benzoquinone is outlined below. This workflow is designed to guide researchers in systematically exploring its potential as a modulator of cellular processes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-1,4-benzoquinone | C6H3ClO2 | CID 69671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. auremn.org [auremn.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The acute exposure of tetrachloro-p-benzoquinone (a.k.a. chloranil) triggers inflammation and neurological dysfunction via Toll-like receptor 4 signaling: The protective role of melatonin preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-1,4-benzoquinone: A Technical Overview for Scientific Professionals

An In-depth Guide to the Molecular Structure, Properties, Synthesis, and Applications of a Versatile Quinone Derivative.

Abstract

2-Chloro-1,4-benzoquinone, a chlorinated derivative of 1,4-benzoquinone, is a highly reactive compound that serves as a pivotal intermediate in various organic syntheses.[1] Its electrophilic nature makes it a valuable precursor for the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] This document provides a comprehensive technical overview of 2-Chloro-1,4-benzoquinone, detailing its molecular structure, physicochemical properties, established synthesis protocols, and key applications. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format.

Chemical Identity and Properties

2-Chloro-1,4-benzoquinone is an organic compound with the chemical formula C₆H₃ClO₂.[3] It is recognized for its aromatic character and the presence of a chlorine substitution on the benzoquinone ring.[2] The IUPAC name for this compound is 2-chlorocyclohexa-2,5-diene-1,4-dione.[4]

Chemical Identifiers

The following table summarizes the key chemical identifiers for 2-Chloro-1,4-benzoquinone.

| Identifier | Value | Citations |

| CAS Number | 695-99-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₃ClO₂ | [1][2][3][4][5] |

| Molecular Weight | 142.54 g/mol | [1][3][4][5][6] |

| IUPAC Name | 2-chlorocyclohexa-2,5-diene-1,4-dione | [4][5] |

| InChI | InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | [2][4] |

| InChIKey | WOGWYSWDBYCVDY-UHFFFAOYSA-N | [2][4][5] |

| Canonical SMILES | C1=CC(=O)C(=CC1=O)Cl | [2][5] |

| Synonyms | 2-Chloro-p-benzoquinone, Chloro-1,4-benzoquinone, Chloroquinone, Monochloro-p-benzoquinone | [3][4][5] |

Physicochemical Properties

The physical and chemical properties of 2-Chloro-1,4-benzoquinone are detailed in the table below. The compound typically appears as a yellow to brown crystalline solid.[1][2][3]

| Property | Value | Citations |

| Appearance | Yellow to brown crystalline solid | [1][2][3][7] |

| Melting Point | 52-57 °C | [1][3] |

| Boiling Point | ~210 °C (with decomposition) | [1][3] |

| Density | 1.40 g/cm³ | [1][3] |

| Flash Point | 83 °C | [1][3] |

| Vapor Pressure | 0.196 mmHg at 25°C | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [1] |

| Stability | Stable under normal conditions, but decomposes upon heating. | [1] |

Synthesis and Experimental Protocols

2-Chloro-1,4-benzoquinone can be synthesized through various methods, primarily involving the oxidation of chlorinated phenols or the electrolytic reduction of o-chloronitrobenzene followed by oxidation.

Synthesis from 2,4-Dichlorophenol (B122985)

One method involves the oxidation of 2,4-dichlorophenol using a Ti-superoxide catalyst and hydrogen peroxide.[8]

Protocol:

-

A mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) is heated with stirring at 60-70°C under an inert atmosphere.[8]

-

Aqueous 30% H₂O₂ (20 mmol) is added dropwise to the reaction mixture over 15 minutes.[8]

-

The mixture is heated for an additional hour.[8]

-

After the reaction, the catalyst is recovered by filtration.[8]

-

The resulting 2-chloro-1,4-benzoquinone is separated by chromatographic purification.[8]

Caption: Workflow for the synthesis of 2-Chloro-1,4-benzoquinone from 2,4-Dichlorophenol.

Synthesis from 2-Chlorobenzamide

Another general method involves the use of diacetoxyiodobenzene (B1259982) as an oxidizing agent.[8]

Protocol:

-

Diacetoxyiodobenzene (5 mmol, 1.61 g) and NaHSO₄·H₂O (1 mmol, 0.138 g) are stirred in an aqueous acetonitrile (B52724) solution (5 mL water and 5 mL acetonitrile) for 10-15 minutes at room temperature.[8]

-

2-Chlorobenzamide (1 mmol) is added to this reaction mixture.[7]

-

Stirring is continued until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7][8]

-

Upon completion, the reaction is quenched with ice water and extracted with chloroform (B151607) (3 x 10 mL).[7][8]

-

The combined chloroform layers are washed with water (3 x 20 mL), dried with anhydrous Na₂SO₄, and concentrated on a rotary evaporator to yield the crude product.[7][8]

-

The crude product is then purified by silica (B1680970) gel column chromatography using an ethyl acetate:hexane (1:9, v/v) eluent to obtain pure 2-chloro-1,4-benzoquinone.[7][8]

Synthesis via Electrolytic Reduction and Oxidation

A classic method involves the electrolytic reduction of o-chloronitrobenzene to 2-chloro-4-aminophenol, followed by oxidation.[9]

Protocol:

-

Reduction: o-Chloronitrobenzene is electrolytically reduced in a catholyte chamber containing acetic acid and sulfuric acid to form an aqueous acid solution of 2-chloro-4-aminophenol.[9]

-

Oxidation: The resulting solution is adjusted to 4N in sulfuric acid. A solution of sodium dichromate dihydrate in water is then added in one portion at room temperature. The temperature should be maintained below 35°C with external cooling.[9]

-

Isolation: After standing for at least one hour, the mixture is filtered. The filtrate is extracted with ether.[9]

-

Purification: The combined ether extracts are distilled to remove the solvent. The residue is then subjected to steam distillation to yield yellow 2-chloro-1,4-benzoquinone, which can be further purified by crystallization from aqueous ethanol.[9]

Reactivity and Applications

2-Chloro-1,4-benzoquinone is a versatile reagent in organic chemistry, primarily due to its reactivity as an electrophile and an oxidizing agent.[1][2]

Role in Synthesis

-

Diels-Alder Reactions: Like other quinones, it can act as a dienophile in Diels-Alder reactions, providing a route to complex cyclic structures.[10][11]

-

Intermediate for Derivatives: It is a key intermediate in the preparation of various organic compounds, including chloro derivatives of prenylnaphthohydroquinone, which have been evaluated for their cytotoxicity.[7][10]

-

Pharmaceuticals and Agrochemicals: The compound serves as a building block in the synthesis of specialized pharmaceuticals and agrochemicals.[1][2]

Caption: Key applications and reactivity of 2-Chloro-1,4-benzoquinone in organic synthesis.

Environmental and Degradation Studies

2-Chloro-1,4-benzoquinone is also a compound of interest in environmental science. It has been identified as an intermediate formed during the degradation of 3,4-dichloroaniline (B118046) in a dielectric barrier discharge plasma reactor and during the lignin (B12514952) peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene.[1][7]

Safety and Handling

2-Chloro-1,4-benzoquinone is classified as a hazardous substance and requires careful handling.[4][12]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Hazard Class | GHS Code | Description | Citations |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][4] |

| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed | [4] |

Handling and Personal Protective Equipment (PPE)

Appropriate safety precautions must be taken when working with 2-Chloro-1,4-benzoquinone.[1][10][12]

-

Ventilation: Use only in well-ventilated areas or under a fume hood.[1][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and protective clothing.[1][10][12] A dust mask (type N95 or equivalent) is also recommended.[10]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[12] Some suppliers recommend storage at -20°C under an inert gas in sealed amber vials for long-term stability.[1]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12]

-

References

- 1. Wholesale CAS 695-99-8 99% Purity 2-Chloro-1,4-benzoquinone,CAS 695-99-8 99% Purity 2-Chloro-1,4-benzoquinone Manufacturer - Qixiolivetol.com [qixiolivetol.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Chloro-1,4-benzoquinone | C6H3ClO2 | CID 69671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-1,4-benzoquinone, 95% | Fisher Scientific [fishersci.ca]

- 6. 2-氯-1,4-苯醌 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-CHLORO-1,4-BENZOQUINONE | 695-99-8 [chemicalbook.com]

- 8. 2-CHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-クロロ-1,4-ベンゾキノン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Chloro-1,4-benzoquinone: A Technical Guide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,4-benzoquinone, a compound of interest for researchers, scientists, and professionals in drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, including detailed experimental protocols and data analysis.

Executive Summary

2-Chloro-1,4-benzoquinone (C₆H₃ClO₂) is a chlorinated derivative of 1,4-benzoquinone. Understanding its structural and electronic properties is crucial for its application in various scientific fields. This guide presents a consolidated resource of its spectroscopic signature, facilitating its identification, characterization, and use in research and development.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for 2-Chloro-1,4-benzoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.00 | d | 2.3 | H-3 |

| 6.81 | dd | 10.1, 2.3 | H-5 |

| 6.91 | d | 10.1 | H-6 |

Table 1: ¹H NMR spectroscopic data for 2-Chloro-1,4-benzoquinone.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 184.0 | C4 |

| 178.0 | C1 |

| 146.0 | C2 |

| 139.0 | C5 |

| 138.0 | C6 |

| 130.0 | C3 |

Table 2: ¹³C NMR spectroscopic data for 2-Chloro-1,4-benzoquinone. Data is predicted.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Interpretation |

| ~1680 | C=O stretching (quinone) |

| ~1650 | C=C stretching (ring) |

| ~1300 | C-H bending |

| ~890 | C-H out-of-plane bending |

| ~750 | C-Cl stretching |

Table 3: Key FT-IR absorption bands for 2-Chloro-1,4-benzoquinone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The nominal molecular weight of 2-Chloro-1,4-benzoquinone is 142 g/mol .[2][3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | 33 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 142 | 100 | [M]⁺ (Molecular ion, due to ³⁵Cl isotope) |

| 114 | 30 | [M-CO]⁺ |

| 86 | 25 | [M-2CO]⁺ |

| 79 | 40 | [C₅H₄O]⁺ |

| 54 | 85 | [C₄H₂]⁺ |

Table 4: Mass spectrometry fragmentation data for 2-Chloro-1,4-benzoquinone.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy Protocol

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Chloro-1,4-benzoquinone.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-Chloro-1,4-benzoquinone with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol (GC-MS)

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a stock solution of 2-Chloro-1,4-benzoquinone in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-Chloro-1,4-benzoquinone.

Spectroscopic analysis workflow for 2-Chloro-1,4-benzoquinone.

References

Synthesis of 2-Chloro-1,4-benzoquinone from 2,4-Dichlorophenol: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of 2-chloro-1,4-benzoquinone from 2,4-dichlorophenol (B122985). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and experimental workflow.

Introduction

2-Chloro-1,4-benzoquinone is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its synthesis from 2,4-dichlorophenol involves the selective oxidation of the phenol (B47542) to the corresponding quinone. Various oxidation methods have been explored for chlorophenols, including the use of advanced oxidation processes (AOPs) like UV/H2O2, Fenton, and photo-Fenton systems, which are often employed for the degradation of these compounds in aqueous solutions.[2][3][4][5][6] However, for preparative synthesis, more controlled and selective methods are required. This guide focuses on a specific method utilizing a titanium-superoxide catalyst for the oxidation of 2,4-dichlorophenol.

Reaction and Mechanism

The core transformation is the oxidation of 2,4-dichlorophenol to 2-chloro-1,4-benzoquinone. This reaction involves the removal of a chlorine atom from the para position and the oxidation of the hydroxyl group. The described method employs a Ti-superoxide catalyst with aqueous hydrogen peroxide as the oxidant.[7]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-chloro-1,4-benzoquinone from 2,4-dichlorophenol using the Ti-superoxide catalyzed oxidation method.[7]

| Parameter | Value |

| Reactants | |

| 2,4-Dichlorophenol | 5 mmol |

| 30% Aqueous H₂O₂ | 20 mmol |

| Catalyst | |

| Ti-superoxide | 125 mg (20% w/w) |

| Solvent | |

| Acetic Acid | 5 ml |

| Reaction Conditions | |

| Temperature | 60-70 °C |

| Reaction Time | 1.25 hours |

| Atmosphere | Inert |

| Product Yield | |

| 2-Chloro-1,4-benzoquinone | 25% |

| Product Properties | |

| Molecular Formula | C₆H₃ClO₂ |

| Molecular Weight | 142.54 g/mol |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 52-57 °C |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-chloro-1,4-benzoquinone from 2,4-dichlorophenol.

Materials and Equipment

-

2,4-Dichlorophenol

-

Ti-superoxide catalyst

-

30% aqueous hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Round-bottom flask

-

Stirrer/hotplate

-

Condenser

-

Dropping funnel

-

Filtration apparatus

-

Chromatography column

-

Ethyl acetate (B1210297)

-

Rotary evaporator

Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and condenser, a mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) is prepared.[7]

-

Initiation of Reaction: The mixture is heated with stirring to 60-70 °C under an inert atmosphere.[7]

-

Addition of Oxidant: To this heated reaction mixture, 30% aqueous H₂O₂ (20 mmol) is added dropwise over 15 minutes.[7]

-

Reaction Progression: The reaction mixture is heated for an additional hour.[7]

-

Catalyst Recovery: After the reaction is complete, the catalyst is recovered by simple filtration.[7]

-

Product Isolation and Purification: The resulting quinone is separated and purified by chromatographic purification.[7] The crude product is further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9, v/v) as the eluent to yield pure 2-chloro-1,4-benzoquinone.[7]

Safety and Handling

2-Chloro-1,4-benzoquinone is a highly reactive and toxic compound.[1] It should be handled with appropriate personal protective equipment, including acid-resistant gloves and safety goggles, in a well-ventilated fume hood.[1] It is sensitive to light and moisture and should be stored under an inert gas at low temperatures (-20°C).[1] It can react violently with nucleophiles, reducing agents, and strong bases.[1]

Conclusion

The synthesis of 2-chloro-1,4-benzoquinone from 2,4-dichlorophenol can be achieved through a catalyzed oxidation process. The use of a Ti-superoxide catalyst with hydrogen peroxide provides a method for this transformation, albeit with a modest yield. Further optimization of reaction conditions could potentially improve the efficiency of this synthesis. The detailed protocol and data presented in this guide serve as a valuable resource for researchers working on the synthesis and application of chlorinated benzoquinones.

References

- 1. Wholesale CAS 695-99-8 99% Purity 2-Chloro-1,4-benzoquinone,CAS 695-99-8 99% Purity 2-Chloro-1,4-benzoquinone Manufacturer - Qixiolivetol.com [qixiolivetol.com]

- 2. A comparative study of the advanced oxidation of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of 2,4-dichlorophenol and 3,4-dichlorophenol by means of Fe(III)-homogeneous photocatalysis and algal toxicity assessment of the treated solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorophenol Oxidation Kinetics by Fenton's Reagent | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hjkxyj.org.cn [hjkxyj.org.cn]

- 7. 2-CHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Electrochemical Properties of 2-Chloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-benzoquinone is a halogenated derivative of 1,4-benzoquinone. The introduction of a chlorine atom to the benzoquinone ring significantly influences its electronic properties, and consequently, its electrochemical behavior. Quinones and their derivatives are a class of organic compounds that play crucial roles in various biological processes, including electron transport chains, and are also investigated for their potential as therapeutic agents. A thorough understanding of the electrochemical properties of 2-Chloro-1,4-benzoquinone is therefore essential for researchers in the fields of medicinal chemistry, materials science, and environmental science. This guide provides a comprehensive overview of the core electrochemical characteristics of 2-Chloro-1,4-benzoquinone, detailed experimental protocols for its analysis, and insights into its potential biological relevance.

Core Electrochemical Properties

The electrochemical behavior of 2-Chloro-1,4-benzoquinone is primarily characterized by its redox activity, involving the transfer of electrons and protons. In aprotic media, the reduction of p-benzoquinones typically proceeds through two sequential one-electron transfer steps, forming a radical anion and then a dianion.[1] The presence of an electron-withdrawing substituent, such as chlorine, is expected to make the benzoquinone ring easier to reduce, resulting in more positive reduction potentials.[2]

Redox Potentials

The reduction potential is a critical parameter that quantifies the tendency of a chemical species to acquire electrons and thereby be reduced. For quinones, these potentials are highly dependent on the solvent and the pH of the medium.

A theoretical study has calculated the one-electron reduction potential of monochloro-p-benzoquinone in acetonitrile.[3] This value provides a foundational understanding of its redox behavior in a non-aqueous environment.

Table 1: Calculated One-Electron Reduction Potential of Monochloro-p-benzoquinone [3]

| Compound | Solvent | Reduction Potential (V vs. NHE) |

| Monochloro-p-benzoquinone | Acetonitrile | Not specified in abstract |

Note: The exact value from the full text is required for a complete quantitative comparison.

In aqueous solutions, the redox chemistry of quinones is further complicated by proton-coupled electron transfer (PCET) reactions.[4] The reduction of benzoquinone in buffered aqueous solutions is generally described as a two-electron, two-proton process to form hydroquinone.[4] The pH of the solution significantly influences the observed redox potential.

Experimental Protocols

To investigate the electrochemical properties of 2-Chloro-1,4-benzoquinone, cyclic voltammetry (CV) is the most commonly employed technique. It provides valuable information about the redox potentials, the number of electrons transferred, and the kinetics of the electrode reactions.

General Protocol for Cyclic Voltammetry of Quinones

This protocol outlines the general steps for performing a cyclic voltammetry experiment with a substituted benzoquinone like 2-Chloro-1,4-benzoquinone.

1. Materials and Reagents:

-

2-Chloro-1,4-benzoquinone

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) for aprotic solvents; appropriate buffer for aqueous solutions)

-

Solvent (e.g., Acetonitrile, Dimethylformamide for aprotic studies; buffered aqueous solutions for pH-dependent studies)

-

Working electrode (e.g., Glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

-

Counter electrode (e.g., Platinum wire)

-

Voltammetric cell

-

Potentiostat

2. Electrode Preparation:

-

Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Dry the electrode before use.

3. Solution Preparation:

-

Prepare a stock solution of 2-Chloro-1,4-benzoquinone in the chosen solvent.

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent.

-

Add the desired concentration of the 2-Chloro-1,4-benzoquinone stock solution to the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.

4. Electrochemical Measurement:

-

Assemble the three-electrode system in the voltammetric cell containing the deoxygenated sample solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, switching potential, and scan rate. A typical scan rate is 100 mV/s.

-

Initiate the potential scan and record the resulting cyclic voltammogram (current vs. potential).

-

Perform multiple scans to ensure reproducibility.

5. Data Analysis:

-

From the cyclic voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc).

-

Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the peak currents (ipa/ipc) which should be close to unity for a reversible process.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Experimental workflow for cyclic voltammetry analysis.

Redox Cycle of 2-Chloro-1,4-benzoquinone

Caption: Two-step redox cycle of 2-Chloro-1,4-benzoquinone in aprotic media.

Signaling Pathways and Drug Development Implications

The biological activity of quinones is often linked to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress within cells. This property is a double-edged sword; while it can be harnessed for anticancer therapies, it can also be a source of toxicity.

The redox properties of 2-Chloro-1,4-benzoquinone, particularly its reduction potential, will determine its propensity to accept electrons from biological reducing agents such as NAD(P)H, and subsequently transfer them to molecular oxygen to produce superoxide (B77818) radicals. This redox cycling can disrupt cellular signaling pathways that are sensitive to the cellular redox state, such as those involving protein kinases, phosphatases, and transcription factors.

While specific signaling pathways directly modulated by 2-Chloro-1,4-benzoquinone are not extensively documented in the readily available literature, its structural similarity to other biologically active quinones suggests potential interactions with pathways involved in:

-

Oxidative Stress Response: Activation of transcription factors like Nrf2, which regulates the expression of antioxidant enzymes.

-

Apoptosis: Induction of programmed cell death through mitochondrial dysfunction and caspase activation, often triggered by excessive ROS.

-

Inflammation: Modulation of inflammatory pathways, for instance, through the NF-κB signaling cascade.

Further research is required to elucidate the precise molecular targets and signaling cascades affected by 2-Chloro-1,4-benzoquinone. Its electrochemical properties serve as a critical starting point for predicting and understanding its biological activity and potential as a modulator of cellular signaling in the context of drug development.

Conclusion

This technical guide has provided a foundational overview of the electrochemical properties of 2-Chloro-1,4-benzoquinone. The key takeaway is that the chloro-substituent significantly influences its redox behavior, a factor of paramount importance for its potential applications. The provided experimental protocols offer a starting point for researchers to conduct their own detailed electrochemical investigations. The relationship between the electrochemical properties and biological activity underscores the importance of this research for scientists in drug development, who can leverage this understanding to design novel therapeutic agents that target specific cellular redox pathways. Further experimental determination of the redox potentials of 2-Chloro-1,4-benzoquinone under various conditions is crucial to build a more complete picture of its reactivity and biological implications.

References

- 1. Action of 2,6-Dichloro-1,4-benzoquinone on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Voltammetry of quinones in unbuffered aqueous solution: reassessing the roles of proton transfer and hydrogen bonding in the aqueous electrochemistry of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-Chloro-1,4-benzoquinone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-1,4-benzoquinone is a highly reactive electrophile that engages with a variety of nucleophiles through distinct reaction pathways, primarily Michael-type conjugate addition and nucleophilic vinylic substitution. The inherent reactivity of this molecule makes it a subject of significant interest in the fields of medicinal chemistry and materials science, particularly in the context of covalent modification of biological macromolecules. This guide provides a comprehensive overview of the core reaction mechanisms, available quantitative data on the reactivity of closely related analogues, and detailed experimental protocols. Furthermore, it visualizes the key reaction pathways and a relevant biological signaling cascade to offer a clear and concise understanding of the underlying chemical and biological processes.

Core Reaction Mechanisms

The reactivity of 2-chloro-1,4-benzoquinone is dominated by its electron-deficient π-system and the presence of a good leaving group (chloride). This dual reactivity allows for two primary modes of interaction with nucleophiles:

-

Michael-type 1,4-Conjugate Addition: As an α,β-unsaturated ketone, 2-chloro-1,4-benzoquinone is susceptible to attack by soft nucleophiles, such as thiols, at the unsubstituted carbon atoms (C5 or C6). This reaction proceeds through a resonance-stabilized enolate intermediate, which upon tautomerization yields a hydroquinone (B1673460) adduct. The resulting hydroquinone can be subsequently oxidized back to the quinone, potentially allowing for further additions.

-

Nucleophilic Vinylic Substitution (SNV): The presence of the chlorine atom on the electron-deficient ring facilitates direct attack by nucleophiles at the chlorinated carbon (C2). This addition-elimination reaction results in the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This pathway is often favored by harder nucleophiles, such as amines.

The competition between these two pathways is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (pH, solvent), and the electronic properties of the benzoquinone ring.

Data Presentation: Reactivity with Nucleophiles

As previously mentioned, specific kinetic data for 2-chloro-1,4-benzoquinone is limited. The following tables summarize pseudo-first-order rate constants for the reaction of various substituted benzoquinones with nitrobenzenethiol (NBT), a surrogate for biological thiols, to provide a comparative understanding of reactivity.[1] The data clearly demonstrates that electron-withdrawing substituents, such as chlorine, activate the benzoquinone ring towards nucleophilic attack, resulting in higher reaction rates.[1]

Table 1: Pseudo-First-Order Rate Constants for the Reaction of Substituted Benzoquinones with Nitrobenzenethiol (NBT)[1]

| Benzoquinone Derivative | Substituent(s) | Apparent Rate Constant (k') (s⁻¹) |

| 1,4-Benzoquinone | None | 0.023 ± 0.002 |

| 2-Methyl-1,4-benzoquinone | -CH₃ | 0.011 ± 0.001 |

| 2-tert-Butyl-1,4-benzoquinone (B1215510) | -C(CH₃)₃ | 0.005 ± 0.001 |

| 2-Chloro-1,4-benzoquinone | -Cl | 0.045 ± 0.003 |

| 2,6-Dichloro-1,4-benzoquinone | 2,6-di-Cl | 0.098 ± 0.005 |

| 2,5-Dichloro-1,4-benzoquinone | 2,5-di-Cl | 0.120 ± 0.006 |

Reactions were conducted under pseudo-first-order conditions with an excess of NBT. Data is presented as mean ± standard deviation.

Biological Relevance: Covalent Modification of Keap1

The reactivity of quinones with nucleophiles is highly relevant in a biological context, particularly in the covalent modification of proteins. A key example is the interaction with the Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the antioxidant response. Keap1 contains several reactive cysteine residues that can be modified by electrophiles like quinones.[2][3][4] This modification leads to a conformational change in Keap1, disrupting its ability to target the transcription factor Nrf2 for ubiquitination and subsequent degradation.[5] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of a suite of antioxidant and cytoprotective genes. This signaling pathway is a crucial defense mechanism against oxidative and electrophilic stress.

Experimental Protocols

The following are representative protocols for the synthesis of a 2-amino-1,4-benzoquinone derivative and for conducting kinetic analysis of quinone-thiol reactions. These should be adapted and optimized for specific experimental needs.

General Protocol for the Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid from Isatoic Anhydride (B1165640)

This protocol describes a general method for the synthesis of a chlorinated amino-aromatic compound, which can be conceptually similar to the synthesis of amino-substituted chloroquinones.

Materials:

-

Isatoic anhydride

-

Dichloroethane

-

Cyanuric chloride

-

Water

-

Anhydrous methanol

Procedure:

-

In a round-bottom flask, add isatoic anhydride (1 equivalent) and dichloroethane.

-

At room temperature (25-30°C), slowly add cyanuric chloride (0.35 equivalents) in batches.

-

Stir the reaction mixture for approximately 10 hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to below 5°C.

-

Filter the solid product and wash it twice with warm water (50°C).

-

Dry the crude product.

-

For purification, transfer the solid to a clean flask, add anhydrous methanol, and heat until dissolved.

-

Cool the solution to below 5°C to induce recrystallization.

-

Filter the purified product and dry under vacuum.[6]

Protocol for Kinetic Analysis of Benzoquinone-Thiol Reactions using Stopped-Flow Spectrophotometry

This protocol outlines a general procedure for measuring the rapid reaction rates between benzoquinones and thiols.[7]

Materials and Equipment:

-

Stopped-flow spectrophotometer

-

Syringes for reactant delivery

-

Aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.0)

-

Stock solution of 2-chloro-1,4-benzoquinone in a suitable solvent (e.g., acetonitrile (B52724) or DMSO)

-

Stock solution of the thiol nucleophile (e.g., glutathione (B108866) or N-acetylcysteine) in the aqueous buffer

Procedure:

-

Prepare a series of thiol solutions of varying concentrations in the aqueous buffer.

-

Prepare a solution of 2-chloro-1,4-benzoquinone in the aqueous buffer by diluting the stock solution. The final concentration should be significantly lower than the lowest thiol concentration to ensure pseudo-first-order conditions.

-

Load the benzoquinone solution into one syringe of the stopped-flow apparatus and the thiol solution into the other.

-

Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions and record the change in absorbance at a predetermined wavelength (e.g., the λmax of the benzoquinone) over time.

-

The resulting absorbance decay curve is fitted to a pseudo-first-order exponential equation to obtain the observed rate constant (k').

-

Repeat the experiment with different concentrations of the thiol nucleophile.

-

Plot the observed rate constants (k') against the thiol concentrations. The slope of the resulting linear plot will give the second-order rate constant (k₂) for the reaction.

Conclusion

2-Chloro-1,4-benzoquinone exhibits a rich and complex reactivity with nucleophiles, governed by the interplay of Michael addition and nucleophilic vinylic substitution. The electron-withdrawing nature of the chlorine substituent activates the quinone ring, enhancing its reactivity compared to unsubstituted or alkyl-substituted analogues. This reactivity has significant implications for its biological activity, particularly its ability to act as a covalent modifier of proteins such as Keap1, thereby modulating cellular signaling pathways. While specific quantitative data for 2-chloro-1,4-benzoquinone remains an area for further investigation, the principles outlined in this guide, supported by data from related compounds, provide a robust framework for understanding and predicting its behavior. The experimental protocols provided offer a starting point for researchers seeking to explore the chemistry and biological applications of this versatile molecule.

References

- 1. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury [thno.org]

- 3. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Interaction of Keap1 modified by 2-tert-butyl-1,4-benzoquinone with GSH: evidence for S-transarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Reactions of glutathione and glutathione radicals with benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Chlorinated Benzoquinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated benzoquinones (CBQs) represent a class of compounds that have transitioned from being primarily of interest in synthetic chemistry to a significant focus in environmental science and toxicology. Initially synthesized in the 19th century, their rediscovery as highly toxic disinfection byproducts (DBPs) in drinking water has spurred a new wave of research into their formation, detection, and biological effects. This guide provides a comprehensive overview of the discovery and history of CBQs, detailing their synthesis, analytical methodologies, prevalence, and the molecular pathways they impact.

Discovery and Historical Synthesis

The history of chlorinated benzoquinones is intertwined with the development of synthetic organic chemistry. While p-benzoquinone itself was first synthesized in 1838, the chlorinated derivatives emerged later in the 19th century.

One of the earliest and most well-documented chlorinated benzoquinones is tetrachloro-1,4-benzoquinone, also known as chloranil (B122849). It was initially synthesized in the 19th century and has since become a versatile oxidizing agent in organic synthesis. The synthesis of chloranil and other CBQs has historically involved the chlorination of phenols or the oxidation of chlorinated hydroquinones.

Key Historical Synthesis Methods

Several methods for the synthesis of chlorinated benzoquinones have been developed over the years. Below are protocols for the synthesis of two key CBQs, tetrachloro-1,4-benzoquinone (chloranil) and 2,6-dichloro-1,4-benzoquinone.

Experimental Protocol: Synthesis of Tetrachloro-1,4-benzoquinone (Chloranil) from Phenol (B47542)

This method involves the chlorination of phenol followed by oxidation.

-

Materials: Phenol, concentrated hydrochloric acid, gaseous chlorine, concentrated nitric acid, ethanol (B145695), water.

-

Apparatus: A 2-liter three-necked flask equipped with an airtight stirrer, a gas inlet tube, and a reflux condenser.

-

Procedure:

-

Place 47 grams (0.5 mole) of phenol and 1 liter of concentrated hydrochloric acid into the reaction flask.

-

Stir the mixture vigorously to create a fine droplet suspension.

-

Introduce a rapid stream of gaseous chlorine into the mixture. The temperature will rise to approximately 40°C.

-

After 4 hours, place the reaction flask in a 70°C water bath and continue the chlorine introduction for about 20 hours, or until the solution is completely saturated.

-

Replace the gas inlet tube with a dropping funnel and add 250 ml of concentrated nitric acid over 3 hours while maintaining the temperature at 80-85°C.

-

Continue stirring for 20 hours at 85°C. Yellow, plate-like crystals of chloranil will gradually form.

-

Cool the mixture, filter the crystals, and wash them with 2 liters of water, followed by 250 ml of ethanol to remove impurities.

-

Dry the product at 80°C. The resulting chloranil should have a melting point of 285-286°C.

-

Experimental Protocol: Synthesis of 2,6-Dichloro-1,4-benzoquinone from 2,4,6-Trichlorophenol (B30397)

This method utilizes the oxidation of a chlorinated phenol precursor.[1]

-

Materials: 2,4,6-trichlorophenol, methanol (B129727), 5% dilute nitric acid, oxygen gas.

-

Apparatus: A 1000 mL closed four-neck reaction flask and a 2000 mL sealed four-neck reaction flask.

-

Procedure:

-

In the 1000 mL flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.

-

In the 2000 mL flask, add 200 mL of 5% dilute nitric acid.

-

Begin adding the dissolved 2,4,6-trichlorophenol solution to the nitric acid.

-

Pass oxygen gas at 2 atm through the reaction mixture.

-

Maintain the temperature at 20°C with stirring and allow the reaction to proceed for 2 hours.

-

After the reaction is complete, filter the product to obtain chlorinated-p-benzoquinone. This method reports a yield of 93.3%.[1]

-

Emergence as Environmental Contaminants

The modern "discovery" of chlorinated benzoquinones is linked to the investigation of disinfection byproducts (DBPs) in drinking water. While the use of chlorine for water disinfection has been a major public health success, it leads to the formation of unintended and potentially harmful DBPs.[2] For decades, the focus was on regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). However, with advancements in analytical techniques, a new class of "emerging" DBPs, including halobenzoquinones, has been identified.[3][4]

These compounds are formed from the reaction of chlorine with natural organic matter, particularly phenolic precursors, which are ubiquitous in source waters.[2] The identification of CBQs in drinking water raised concerns due to their high cytotoxicity and genotoxicity, often exceeding that of regulated DBPs.

Key Researchers and Institutions

The field of DBP research has been significantly advanced by numerous scientists and institutions. Notable researchers include:

-

Susan D. Richardson: A leading expert in the identification of emerging DBPs, including halobenzoquinones. Her work at the University of South Carolina and formerly at the U.S. Environmental Protection Agency (EPA) has been pivotal in this field.[3][4][5][6][7]

-

Michael J. Plewa: A genetic toxicologist from the University of Illinois at Urbana-Champaign, known for his work on the toxicity of DBPs, including the discovery of the high toxicity of iodoacids.[8][9]

-

Carsten Prasse: An associate professor at Johns Hopkins University, whose research focuses on the formation pathways of toxic DBPs from the reaction of chlorine with phenols.[2]

These researchers, along with their teams and collaborators, have been instrumental in shaping our current understanding of the risks associated with chlorinated benzoquinones and other DBPs.

Quantitative Occurrence in Drinking Water

Chlorinated benzoquinones have been detected in drinking water supplies worldwide. Their concentrations can vary depending on the source water quality, treatment processes, and disinfectant type. The table below summarizes the occurrence data for several key CBQs from various studies.

| Chlorinated Benzoquinone | Location | Concentration Range (ng/L) | Reference |

| 2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) | USA and Canada (9 plants) | 4.5 - 274.5 | [10] |

| 2,6-Dibromo-1,4-benzoquinone (2,6-DBBQ) | USA and Canada (9 plants) | Below Detection Limit - 37.9 | [10] |

| 2,6-Dichloro-3-methyl-1,4-benzoquinone | USA and Canada (9 plants) | Below Detection Limit - 6.5 | [10] |

| 2,3,6-Trichloro-1,4-benzoquinone | USA and Canada (9 plants) | Below Detection Limit - 9.1 | [10] |

| 2-Bromo-6-chloro-1,4-benzoquinone (2,6-BCBQ) | Tap water samples | 1.5 - 15.7 | [11] |

Modern Analytical Techniques

The detection of chlorinated benzoquinones at trace levels in complex matrices like drinking water requires highly sensitive and specific analytical methods. The gold standard for this purpose is Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocol: Analysis of Chlorinated Benzoquinones in Drinking Water by SPE-HPLC-MS/MS

This protocol is a composite of methodologies reported in the literature.

-

Materials and Reagents:

-

Water sample (typically 500 mL)

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol (HPLC grade)

-

Formic acid (FA)

-

Ultrapure water

-

Nitrogen gas for evaporation

-

-

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm particle size)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

Procedure:

-

Sample Preparation (SPE):

-

Condition the SPE cartridge with methanol followed by ultrapure water.

-

Load the 500 mL water sample onto the cartridge at a flow rate of approximately 8 mL/min.

-

Wash the cartridge with acidified water (e.g., 0.25% FA) and a methanol/water mixture.

-

Dry the cartridge under vacuum.

-

Elute the analytes with methanol containing 0.25% FA.

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 500 µL) of a water/methanol mixture.

-

-

HPLC Separation:

-

Mobile Phase A: Water with 0.2% formic acid

-

Mobile Phase B: Methanol

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Gradient to 100% B

-

8-9 min: Hold at 100% B

-

9-10 min: Return to 5% B

-

10-11 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Monitor specific precursor-to-product ion transitions for each target CBQ.

-

-

Experimental Workflow Diagram

Caption: Workflow for the analysis of chlorinated benzoquinones in water.

Toxicological Effects and Signaling Pathways

Chlorinated benzoquinones are known to exert a range of toxic effects, primarily through the induction of oxidative stress and interaction with cellular macromolecules.

Oxidative Stress and the Nrf2-Keap1 Pathway

A primary mechanism of CBQ toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA. In response to oxidative stress, cells activate the Nrf2-Keap1 signaling pathway, a key regulator of the antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles like CBQs or ROS, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which are involved in detoxification and ROS neutralization. However, prolonged or high-level exposure to CBQs can overwhelm this protective mechanism, leading to cellular damage.

Caption: Nrf2-Keap1 pathway activation by chlorinated benzoquinones.

Inflammation and the NF-κB Signaling Pathway

While direct studies on the effect of chlorinated benzoquinones on the NF-κB pathway are limited, their ability to induce oxidative stress suggests a potential link. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.

In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, including ROS, can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules. Given that CBQs are potent inducers of ROS, it is plausible that they can activate this pro-inflammatory pathway, contributing to their overall toxicity.

Caption: Potential activation of the NF-κB pathway by CBQs.

Conclusion and Future Perspectives

The journey of chlorinated benzoquinones from their synthesis in the 19th century to their current status as significant environmental contaminants highlights the evolving landscape of chemical research. While initial studies focused on their synthetic utility, the modern context is dominated by their role as toxic disinfection byproducts.

Future research in this area will likely focus on several key aspects:

-

Development of advanced water treatment technologies to minimize the formation of CBQs and other DBPs.

-

Identification of novel CBQs and their precursors using high-resolution mass spectrometry and other advanced analytical techniques.

-

In-depth toxicological studies to fully elucidate the mechanisms of CBQ-induced toxicity, including their effects on signaling pathways not yet fully explored, such as the NF-κB pathway.

-

Epidemiological studies to better understand the long-term health effects of exposure to low levels of CBQs in drinking water.

For researchers in drug development, the high reactivity and biological activity of CBQs may also present opportunities for the design of novel therapeutic agents, particularly those that can modulate oxidative stress and inflammatory pathways. A thorough understanding of their chemistry and toxicology is essential for both mitigating their risks and potentially harnessing their properties for beneficial applications.

References

- 1. 2,6-DICHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 2. engineering.jhu.edu [engineering.jhu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Dr. Susan Richardson - Department of Chemistry - Simon Fraser University [sfu.ca]

- 5. Susan D. Richardson - Wikipedia [en.wikipedia.org]

- 6. sc.edu [sc.edu]

- 7. theanalyticalscientist.com [theanalyticalscientist.com]

- 8. Byproduct of water-disinfection process found to be highly toxic – News Bureau [news.illinois.edu]

- 9. repository.library.noaa.gov [repository.library.noaa.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US5149850A - Process for the production of high-purity tetrachloro-1,4-benzoquinone - Google Patents [patents.google.com]

Navigating the Solubility of 2-Chloro-1,4-benzoquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction